magnesium;hexane;bromide
Description
Historical Development and Significance in Organic Synthesis
The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 revolutionized the field of organic chemistry. numberanalytics.comnumberanalytics.comthermofisher.com This seminal work, which earned him the Nobel Prize in Chemistry in 1912, introduced a new class of reagents that were both readily prepared and highly reactive. numberanalytics.comnumberanalytics.comebsco.com The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, quickly became a premier method for creating carbon-carbon bonds, a process essential for synthesizing more complex molecules from simpler starting materials. tutorchase.comnumberanalytics.comorganicchemistrytutor.com The significance of Grignard's discovery is underscored by the fact that the period from the early 1900s to around 1960 is often referred to as the "Grignard era" of organic chemistry. organicchemistrytutor.com Even over a century later, Grignard reagents remain one of the most frequently utilized classes of organometallic reagents in both academic research and industrial applications. numberanalytics.comebsco.com
General Characteristics and Classification of Organomagnesium Halides
Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an organic group (typically alkyl or aryl) and X is a halogen (chlorine, bromine, or iodine). wikipedia.orgallen.in They are a subclass of organomagnesium compounds and are characterized by the highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the carbon atom. organicchemistrytutor.comnptel.ac.in This high polarity, bordering on ionic, makes Grignard reagents potent nucleophiles capable of attacking a wide range of electrophilic centers. organicchemistrytutor.com
Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comthermofisher.com The solvent plays a critical role in stabilizing the Grignard reagent by coordinating to the magnesium atom. numberanalytics.comwikipedia.org In solution, Grignard reagents exist as a complex mixture of species, including monomers, dimers, and other aggregates, with the equilibrium between these forms being influenced by factors such as the nature of the organic group, the halogen, the solvent, concentration, and temperature. nptel.ac.in
The classification of organomagnesium halides can be based on the type of organic group attached to the magnesium. This includes alkyl, vinyl, and aryl Grignard reagents. allen.in
n-Hexylmagnesium Bromide as a Representative Alkyl Grignard Reagent in Fundamental and Applied Research
n-Hexylmagnesium bromide, with the chemical formula CH₃(CH₂)₅MgBr, is a prominent example of an alkyl Grignard reagent. alkalisci.comsigmaaldrich.com It is typically prepared by reacting 1-bromohexane (B126081) with magnesium turnings in an ether solvent like diethyl ether or THF. alkalisci.com As a strong nucleophile, n-hexylmagnesium bromide is widely used in organic synthesis. numberanalytics.com
In fundamental research , n-hexylmagnesium bromide serves as a standard reagent for investigating the mechanisms and scope of Grignard reactions. For instance, it has been used in studies involving the reaction of diarylketimines with organomagnesium reagents to synthesize tertiary alpha-diarylmethylamines. rug.nl It has also been employed in the derivatization of samples for gas chromatography analysis in environmental studies. elsevier.es
In applied research , n-hexylmagnesium bromide is a valuable tool for the synthesis of a variety of organic compounds. alkalisci.com It readily participates in addition reactions with electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols and carboxylic acids. alkalisci.com These reactions are crucial in the production of pharmaceuticals, natural products, and other fine chemicals. alkalisci.com For example, it has been used in the synthesis of novel alkyl/aryl substituted tertiary alcohols with potential anti-inflammatory and antimicrobial activities. mdpi.com Furthermore, n-hexylmagnesium bromide can be used to reduce certain functional groups like ketones, esters, and nitriles to form alcohols or amines. alkalisci.com Its utility extends to the synthesis of N,N-dimethylamines through a Barbier-Grignard-type electrophilic amination. tandfonline.com
Properties of n-Hexylmagnesium Bromide
| Property | Value |
| Chemical Formula | C₆H₁₃BrMg |
| IUPAC Name | magnesium;hexane;bromide |
| Molar Mass | 189.38 g/mol |
| Appearance | Yellow to dark brown or black liquid |
| Density | 0.965 - 1.013 g/mL at 25 °C |
| CAS Number | 3761-92-0 |
Data sourced from nih.govsigmaaldrich.comamericanelements.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKONAQSKYPWBIE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546206 | |
| Record name | Magnesium bromide hexan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13406-07-0 | |
| Record name | Magnesium bromide hexan-2-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Organomagnesium Bromides
Direct Formation from Organic Halides and Magnesium Metal
The traditional and most common method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal. ebsco.comnumberanalytics.com This process, discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, has revolutionized organic synthesis. ebsco.comnumberanalytics.com The general reaction involves the insertion of a magnesium atom into a carbon-halogen bond, transforming an electrophilic organic halide into a nucleophilic organomagnesium compound. utexas.edu
The reaction is typically carried out by treating an organic halide, such as an organobromine compound, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ebsco.comwikipedia.org These solvents are crucial as they stabilize the resulting organomagnesium compound. utexas.edunumberanalytics.com The carbon-magnesium bond in a Grignard reagent is polar covalent, with the carbon atom being the negative end of the dipole, which accounts for its nucleophilic character. utexas.edu The mechanism of formation is understood to involve radical intermediates in a non-chain process. utexas.edualfredstate.edu The initial and rate-determining step is the transfer of a single electron from the magnesium to the organic halide. utexas.edu
Optimization of Reaction Conditions and Solvent Effects
The success of a Grignard reaction is highly dependent on the reaction conditions and the choice of solvent. The formation of Grignard reagents is often subject to an induction period, a delay before the reaction initiates. wikipedia.org This is primarily due to the passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.org
Solvent Effects:
The solvent plays a critical role in the formation and reactivity of Grignard reagents. rsc.org Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used because they are aprotic and can solvate and stabilize the Grignard reagent. utexas.edunumberanalytics.com The oxygen atoms of the ether molecules coordinate with the magnesium ion, stabilizing it. utexas.edu
However, traditional solvents like Et₂O and THF have drawbacks, including low boiling points and the potential for peroxide formation, which can be hazardous. rsc.org Research has focused on finding safer and more efficient alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, has shown promise, often providing superior results by suppressing side reactions like Wurtz coupling. rsc.orgresearchgate.net The choice of solvent can also influence the reaction rate and selectivity. numberanalytics.com For instance, in reactions with alkynes, the addition of non-donating solvents can accelerate the reaction by favoring the replacement of a coordinated solvent molecule with the alkyne. researchgate.net
The physical properties of various solvents used in Grignard reactions are summarized in the table below.
| Solvent | Boiling Point (°C) | Flash Point (°C) | Dielectric Constant |
| Diethyl Ether (Et₂O) | 34.6 | -45 | 4.3 |
| Tetrahydrofuran (THF) | 66 | -14 | 7.5 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | 6.2 |
| Cyclopentyl methyl ether (CPME) | 106 | -1 | 4.7 |
| Toluene (B28343) | 111 | 4 | 2.4 |
This table presents a selection of common solvents and their relevant physical properties for Grignard reactions.
Activation Strategies for Magnesium Metal
A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the magnesium metal, inhibiting the reaction. wikipedia.org Various activation strategies have been developed to overcome this issue.
Mechanical and Chemical Activation Methods:
| Activation Method | Description |
| Mechanical Methods | Crushing the magnesium pieces in situ, rapid stirring, and sonication can physically break the oxide layer, exposing fresh, reactive magnesium. wikipedia.orgstackexchange.com |
| Chemical Activators | Small amounts of activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) are commonly used. wikipedia.orgstackexchange.com 1,2-dibromoethane is particularly advantageous as its reaction produces ethylene (B1197577) gas, providing a visual cue that the activation is successful. wikipedia.orgstackexchange.com |
| Pre-formed Grignard Reagent | Adding a small amount of a previously prepared Grignard reagent can initiate the reaction. stackexchange.com |
| Rieke Magnesium | This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, which circumvents the issue of the oxide layer. stackexchange.comunl.edu |
| DIBAH Activation | Utilizing diisobutylaluminum hydride (DIBAH) can activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures. acs.org |
Alternative Preparative Routes for Organomagnesium Reagents
While the direct reaction with magnesium metal is the most common method, alternative routes for preparing organomagnesium reagents exist, offering advantages in certain situations. numberanalytics.comrsc.org
Halogen-Magnesium Exchange Reactions
Halogen-magnesium exchange is a powerful alternative for preparing functionalized Grignard reagents that may not be accessible through the direct method. wikipedia.orguni-muenchen.de This method involves the transfer of magnesium from a pre-formed Grignard reagent, such as isopropylmagnesium chloride, to an organic halide. wikipedia.orgharvard.edu A significant advantage of this technique is its tolerance for a wide range of functional groups. wikipedia.orgharvard.edu
The reaction is typically rapid, even at low temperatures, which allows for the preparation of organomagnesium reagents containing sensitive functional groups like esters, nitriles, and imines. harvard.edunih.gov The reactivity of the exchange reagent can be tuned; for instance, dibutylisopropylmagnesate is more reactive than tributylmagnesate and can achieve selective bromine-magnesium exchange at very low temperatures. nih.gov
Continuous Flow Synthesis Approaches for Organomagnesium Compounds
Continuous flow synthesis has emerged as a robust and scalable method for preparing organomagnesium reagents. This technique offers excellent control over reaction parameters such as temperature and residence time, leading to higher yields and selectivity. The use of micromixers allows for the rapid generation and in-situ utilization of even highly unstable intermediates, a concept known as "flash chemistry." nih.gov This approach can mitigate the risks associated with the exothermic nature of Grignard reagent formation and facilitate safer scale-up. nih.govresearchgate.net Continuous flow methods have been successfully employed for the generation of halomethylmagnesium chlorides and their subsequent reactions. nih.gov
Preparation Specific to n-Hexylmagnesium Bromide
n-Hexylmagnesium bromide is a commonly used Grignard reagent in organic synthesis. alkalisci.comsigmaaldrich.com It is typically prepared by reacting 1-bromohexane (B126081) with magnesium turnings in an anhydrous ethereal solvent, most commonly diethyl ether or THF. alkalisci.comsigmaaldrich.comatamankimya.com
A general laboratory procedure involves placing magnesium turnings in a dry flask under an inert atmosphere. mdpi.comresearchgate.net A solution of 1-bromohexane in the chosen ether solvent is then added, often with a small amount of an activator like iodine or 1,2-dibromoethane to initiate the reaction. researchgate.netorgsyn.org Once the reaction starts, it is usually self-sustaining and may require cooling to maintain a controlled rate. researchgate.net The resulting solution of n-hexylmagnesium bromide is typically grayish and may contain some precipitated solids due to the Schlenk equilibrium. This reagent is then used in subsequent reactions, such as additions to carbonyl compounds to form alcohols or in cross-coupling reactions. alkalisci.comsigmaaldrich.commdpi.com For example, n-hexylmagnesium bromide has been used in the synthesis of tertiary alcohols and in catalytic enantioselective additions to ketimines. mdpi.comnih.govresearchgate.net
Elucidation of Reaction Mechanisms and Solution Phase Chemistry of Organomagnesium Bromides
The Schlenk Equilibrium and Dynamic Speciation of Grignard Reagents in Solution
In solution, hexylmagnesium bromide, like other Grignard reagents, does not exist as a single, simple species. Instead, it is part of a dynamic and complex equilibrium known as the Schlenk equilibrium. wikipedia.orgtcichemicals.com This equilibrium describes the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into one molecule of the corresponding dialkylmagnesium compound (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.org
2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org
For hexylmagnesium bromide (CH₃(CH₂)₅MgBr), the equilibrium in an ether solvent can be written as:
2 CH₃(CH₂)₅MgBr ⇌ (CH₃(CH₂)₅)₂Mg + MgBr₂
The position of this equilibrium is sensitive to several factors, including the nature of the alkyl group, the halide, the solvent, and the concentration. wikipedia.org In monoether solvents like diethyl ether, the equilibrium typically favors the alkylmagnesium halide species. wikipedia.org However, the addition of agents like dioxane, which strongly coordinates to the magnesium halide and causes it to precipitate, can drive the equilibrium completely toward the formation of the diorganomagnesium species. wikipedia.org
Formation and Interconversion of Monomeric, Dimeric, and Polymeric Organomagnesium Species
The complexity of Grignard solutions is further compounded by the aggregation of the species involved in the Schlenk equilibrium. wikipedia.org Hexylmagnesium bromide can exist not only as a monomer but also as dimers or even higher-order oligomers and polymers, especially at high concentrations. wikipedia.org
Influence of Solvent Coordination on Grignard Reagent Structure and Reactivity
Solvent molecules play a crucial role in stabilizing Grignard reagents and modulating their structure and reactivity. The magnesium center in hexylmagnesium bromide is a Lewis acid and typically coordinates with solvent molecules that act as Lewis bases, most commonly ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). wikipedia.orgopenstax.org This coordination is essential for the formation and stability of the Grignard reagent in solution.
The magnesium atom in the monomeric form, CH₃(CH₂)₅MgBr, is typically coordinated to two ether molecules, resulting in a more accurate representation of the species as CH₃(CH₂)₅MgBr(L)₂, where L is the ether solvent. wikipedia.org This solvation shell is critical. Different solvents can shift the position of the Schlenk equilibrium and the degree of aggregation. For instance, in THF, Grignard reagents tend to be less associated and exist primarily as monomers compared to in diethyl ether, where dimerization is more common. caltech.edu This is because THF is a stronger Lewis base and solvates the magnesium center more effectively, disfavoring the formation of halide bridges required for dimerization.
Computational studies on a model Grignard reagent (HMgBr) with dimethyl ether (DME) as a simplified analog for THF showed significant stabilization energies for solvent coordination, highlighting the thermodynamic driving force for solvation. escholarship.org
| Solvation Step | Calculated Energy Change (kcal/mol) |
| HMgBr + DME → HMgBr-DME | -15.25 |
| HMgBr-DME + DME → HMgBr-DME₂ | -13.45 |
| This table is based on computational data for a model system and illustrates the energetic favorability of solvent coordination. escholarship.org |
The nature of the solvent directly impacts the reactivity of hexylmagnesium bromide. The coordinated solvent molecules influence the steric and electronic environment of the magnesium center, which in turn affects the nucleophilicity of the hexyl group and the reagent's kinetic behavior in subsequent reactions.
Mechanistic Pathways of Grignard Reactions
Hexylmagnesium bromide is a versatile reagent used for forming new carbon-carbon bonds. cymitquimica.com Its reactions can proceed through several mechanistic pathways, primarily nucleophilic addition and radical processes.
Nucleophilic Addition Mechanisms
The most common reaction pathway for hexylmagnesium bromide is nucleophilic addition to polarized multiple bonds, especially carbonyl groups in aldehydes, ketones, and esters. openstax.orgbyjus.com The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). openstax.org This makes the hexyl group a potent nucleophile and a strong base. openstax.org
In the reaction with a ketone, for example, the nucleophilic hexyl anion attacks the electrophilic carbonyl carbon. khanacademy.org This step breaks the carbon-oxygen π-bond, leading to the formation of a tetravalent magnesium alkoxide intermediate. byjus.commnstate.edu Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. byjus.com
The precise mechanism can be complex, often involving aggregates of the Grignard reagent. It has been proposed that the reaction can proceed via a six-membered ring transition state involving a dimeric Grignard species or multiple monomeric units, although some computational studies have challenged this specific model in favor of others. byjus.comnih.gov The reaction of hexylmagnesium bromide with N-alkoxycarbonyl lactams, for instance, has been shown to preferentially attack the exocyclic carbonyl group, demonstrating its utility in chemoselective nucleophilic additions. researchgate.net
Radical Reaction Pathways
While often depicted as ionic, the Grignard reaction can also proceed through radical pathways involving single-electron transfer (SET). researchgate.net In an SET mechanism, the Grignard reagent donates an electron to the substrate (e.g., a ketone), forming a radical anion from the substrate and an alkyl radical cation from the Grignard reagent, which quickly becomes a neutral alkyl radical.
Evidence for such pathways comes from various experiments, including the use of "radical clocks" and the observation of byproducts characteristic of radical intermediates. researchgate.netresearchgate.net The stability of the hexyl radical is a factor in these pathways. For instance, in cross-coupling reactions or reactions with certain sterically hindered ketones, the SET pathway can become competitive with or even dominate the nucleophilic addition pathway. gatech.edusmolecule.com Mechanistic studies on iodine/magnesium exchange reactions to form diorganomagnesium compounds have also confirmed the involvement of radical pathways. researchgate.net The balance between the nucleophilic and SET pathways is influenced by factors such as the substrate's reduction potential, the solvent, and the presence of catalytic impurities. researchgate.net
Transition State Structures and Energetics
Understanding the detailed mechanism of reactions involving hexylmagnesium bromide requires knowledge of the transition state structures and their associated energies. acs.org Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these transient structures that are difficult to observe experimentally. nih.gov
For the nucleophilic addition to a carbonyl, calculations have explored various possible transition states. Early models proposed a four-centered transition state, while others suggested a six-membered ring involving a dimeric Grignard reagent. byjus.com More recent computational studies on model systems suggest that the reaction may proceed through a dinuclear magnesium species where the substrate coordinates to one magnesium atom while the nucleophilic group is delivered from the other. nih.gov The energy barriers for these steps are calculated to be relatively low, explaining the high reactivity of Grignard reagents. nih.gov
Role of Magnesium Center Coordination and Ligand Electron Donation
The reactivity and solution-phase behavior of organomagnesium bromides, such as hexylmagnesium bromide, are profoundly influenced by the coordination environment of the magnesium center and the electronic properties of the ligands attached to it. The magnesium atom in a Grignard reagent is a Lewis acidic center that coordinates not only to the organic group (R) and the bromide (X) but also to solvent molecules, which are essential for its formation and stability. unp.edu.arwikipedia.org The nature of these ligands—specifically their steric bulk and electron-donating capacity—dictates the structure of the organomagnesium species and its subsequent chemical behavior.
Magnesium Center Coordination
In ethereal solvents like tetrahydrofuran (THF) or diethyl ether, the magnesium center in an organomagnesium bromide is typically four-coordinate, adopting a distorted tetrahedral geometry. unp.edu.arwikipedia.org These coordinating solvent molecules are not passive bystanders; they are crucial ligands that provide thermodynamic driving force for the formation of the Grignard reagent from metallic magnesium. unp.edu.ar However, the coordination number of magnesium is flexible and can increase to five or even six, particularly during a reaction. unp.edu.arrsc.org
The process of a Grignard reaction often involves the displacement of a solvent molecule by the substrate (e.g., a ketone or aldehyde), which then coordinates to the magnesium center. acs.orgdiva-portal.org This coordination activates the substrate and can lead to the formation of a pentacoordinated magnesium species, a key intermediate that facilitates the nucleophilic attack by the organic group. acs.orgdiva-portal.org The ability of the magnesium complex to expand its coordination sphere increases its flexibility, which can lower the energy barrier for the reaction. acs.org
In solution, organomagnesium bromides exist in a complex equilibrium, known as the Schlenk equilibrium, involving various aggregated forms. msu.edunih.gov Dimeric species, where two magnesium centers are bridged by halide atoms, are common and vital intermediates. nih.gov The stability and structure of these dimers are also governed by coordination effects, including stabilizing π-interactions that can occur between the organic group and other parts of the complex. nih.gov
| Species Type | Typical Coordination Number | Common Geometry | Key Characteristics | Source |
|---|---|---|---|---|
| Monomeric Grignard Reagent (RMgBr·L₂) | 4 | Distorted Tetrahedral | Stabilized by two coordinating solvent (L) molecules like THF or Et₂O. | unp.edu.arwikipedia.org |
| Bridged Dimer ([RMgBr·L]₂) | 4 | Distorted Tetrahedral at each Mg | Features two bromide atoms bridging the two magnesium centers. | nih.govd-nb.info |
| Substrate-Coordinated Intermediate | 5 | Trigonal Bipyramidal | Forms when the carbonyl substrate displaces a solvent ligand to coordinate to Mg, activating the substrate. | acs.orgdiva-portal.org |
| Solvated Magnesium Bromide (MgBr₂·L₄) | 6 | Distorted Octahedral | Magnesium bromide, a product of the Schlenk equilibrium, can be coordinated by four THF molecules. | unp.edu.arrsc.org |
Ligand Electron Donation
The electronic effect of the ligands coordinated to the magnesium atom is a critical factor controlling the reactivity of the Grignard reagent. The reactivity of the organomagnesium complex generally increases as the coordinated ligands become better electron donors. acs.org These electron-donating ligands effectively screen the positive charge on the magnesium center. acs.orgdiva-portal.org This increased electron density on the metal weakens the Mg-C bond, making the organic group more nucleophilic and a better leaving group. acs.orgoperachem.com
The ligands involved can be ranked by their electron-donating strength:
Organic Group vs. Halide: The organic group (R) is a significantly better electron donor than the halide atom (X). For instance, a methyl group is more electron-donating than a chloride or bromide atom. rsc.orgacs.org This is a primary reason why dialkylmagnesium compounds (R₂Mg), which are one side of the Schlenk equilibrium, are often more reactive than their Grignard reagent (RMgX) counterparts. acs.org
Solvent Molecules: The solvent is an active ligand whose electron-donating ability influences reactivity. operachem.com While ethers like THF are considered relatively weak electron-donating ligands, their coordination is essential. diva-portal.org Stronger Lewis bases, such as N-heterocyclic carbenes (NHCs), are more effective σ-donors than ethers and can be used to generate highly reactive cationic magnesium complexes. wikipedia.org The choice of solvent can shift the Schlenk equilibrium; for example, the equilibrium tends to favor the R₂Mg and MgX₂ species in THF, whereas the RMgX form is favored in diethyl ether. rsc.org
This principle explains why subtle changes in the ligand sphere can lead to significant differences in chemical behavior. The interplay between the steric demands of coordination and the electronic effects of ligand donation governs the precise nature and reactivity of the organomagnesium bromide in solution.
| Ligand Comparison | Stronger Electron Donor | Effect on Mg-C Bond | Resulting Reactivity | Source |
|---|---|---|---|---|
| Alkyl Group (e.g., -CH₃) vs. Halide (e.g., -Cl) | Alkyl Group | Weakened; Carbon becomes more nucleophilic. | Higher reactivity; Lower activation barrier for nucleophilic addition. Mg(CH₃)₂ is more reactive than CH₃MgCl. | rsc.orgacs.org |
| N-Heterocyclic Carbene (NHC) vs. Ether (THF) | NHC | Increased electron density at Mg center significantly enhances the nucleophilicity of the R group. | Forms more reactive cationic magnesium species. | wikipedia.org |
| Coordinating Solvent vs. No Solvent | Coordinating Solvent | Stabilizes the Lewis acidic Mg²⁺ center. | Essential for reagent formation and stability; enhances reactivity compared to unsolvated species. | unp.edu.aracs.org |
Reactivity and Strategic Applications of N Hexylmagnesium Bromide in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The primary application of n-hexylmagnesium bromide in organic synthesis is the creation of new carbon-carbon bonds. cymitquimica.com This is achieved through its reaction with a wide range of electrophilic substrates. alkalisci.com These reactions are fundamental in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. alkalisci.comsigmaaldrich.com Iron-catalyzed cross-coupling reactions involving n-hexylmagnesium bromide and substrates like aryl or heterocyclic sulfamates and carbamates have been developed to form Csp²–Csp³ bonds. acgpubs.org
n-Hexylmagnesium bromide readily adds to the electrophilic carbon atom of various carbonyl-containing functional groups. alkalisci.comsigmaaldrich.com These nucleophilic addition reactions are a cornerstone of its synthetic utility, providing access to a diverse array of products. cymitquimica.com
The reaction of n-hexylmagnesium bromide with aldehydes and ketones is a classic method for synthesizing alcohols. libretexts.orgcolorado.edu The hexyl group adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. libretexts.org Reaction with formaldehyde (B43269) (methanal) produces a primary alcohol, other aldehydes yield secondary alcohols, and ketones produce tertiary alcohols. libretexts.org
A notable example is the reaction with formic acid in THF, which, after hydrolysis, produces heptanal, an aldehyde, in good yield. mdma.ch This reaction is noteworthy as the reaction of Grignard reagents with formic acid was previously reported to give low yields. mdma.ch The use of THF as a solvent significantly improves the outcome. mdma.ch In one procedure, the reaction of two moles of hexylmagnesium bromide with one mole of formic acid in THF resulted in a 72% yield of heptanal. mdma.ch
Table 1: Synthesis of Heptanal from n-Hexylmagnesium Bromide and Formic Acid
| Reactants | Solvent | Yield of Heptanal |
|---|---|---|
| n-Hexylmagnesium bromide, Formic Acid | THF | 72% |
| n-Hexylmagnesium bromide, Formic Acid | Ether | 55% |
Data sourced from a study on the reinvestigation of Grignard reactions with formic acid. mdma.ch
In other applications, n-hexylmagnesium bromide has been reacted with specific ketones to generate intermediates for natural product synthesis. For instance, it was reacted with a ketone derived from a chiral β-keto sulfoxide (B87167) to produce a precursor for the marine natural product (-)-cis-lauthisan. Similarly, reaction with a cyanopyridine derivative yielded a ketone intermediate in the synthesis of 4-heptylpiperidine. liverpool.ac.uk
n-Hexylmagnesium bromide can react with esters and lactones. alkalisci.comsigmaaldrich.com Unlike the reaction with aldehydes and ketones which adds one equivalent of the Grignard reagent, the reaction with esters typically involves the addition of two equivalents. The first equivalent adds to the carbonyl to form a ketone intermediate, which is highly reactive towards a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after workup.
In a specific synthetic application, n-hexylmagnesium bromide was reacted with a Weinreb amide, an N-methoxy-N-methyl amide, to produce a ketone. This method is often preferred for synthesizing ketones from carboxylic acid derivatives as the intermediate tetrahedral adduct is stable and does not typically react further until acidic workup, thus preventing the formation of tertiary alcohols.
The addition of Grignard reagents like n-hexylmagnesium bromide to nitriles provides a reliable route to ketones following acidic hydrolysis. oup.commasterorganicchemistry.com The nucleophilic hexyl group attacks the electrophilic carbon of the nitrile, forming an imine intermediate after the initial addition. masterorganicchemistry.com This intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone. sigmaaldrich.commasterorganicchemistry.com This method is advantageous because the intermediate imine salt is generally not reactive towards a second molecule of the Grignard reagent, preventing the formation of tertiary amine byproducts. oup.com
An example includes the synthesis of 4-heptylpyridine, where n-hexylmagnesium bromide was reacted with 4-cyanopyridine (B195900) to give the corresponding ketone after hydrolysis, which was then further converted to the target molecule. liverpool.ac.uk
n-Hexylmagnesium bromide reacts with carbon dioxide in a carboxylation reaction to form a carboxylic acid. alkalisci.comoc-praktikum.de The Grignard reagent adds to one of the C=O bonds of CO₂, forming a magnesium carboxylate salt. Subsequent acidification of this salt liberates the corresponding carboxylic acid. This reaction provides a straightforward method for converting an alkyl halide into a carboxylic acid with one additional carbon atom. doubtnut.com The reaction of n-hexylmagnesium bromide with carbon dioxide has been reported to proceed with a 90% yield to produce heptanoic acid.
n-Hexylmagnesium bromide can act as a nucleophile to open the strained rings of cyclic ethers, most notably epoxides. orgsyn.org This reaction follows a nucleophilic substitution (SN2) mechanism under basic or neutral conditions. masterorganicchemistry.comlibretexts.org The attack generally occurs at the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center if it is chiral. masterorganicchemistry.comlibretexts.org
A well-documented example is the reaction of n-hexylmagnesium bromide with ethylene (B1197577) oxide. orgsyn.org This reaction is a synthetically useful method for producing primary alcohols with a two-carbon chain extension. libretexts.orgopenstax.org The nucleophilic hexyl group attacks one of the carbons of the ethylene oxide ring, leading to the formation of 1-octanol (B28484) after acidic workup. orgsyn.org
Table 2: Product of Epoxide Ring-Opening with n-Hexylmagnesium Bromide
| Epoxide | Grignard Reagent | Product |
|---|---|---|
| Ethylene Oxide | n-Hexylmagnesium bromide | 1-Octanol |
This reaction provides a method for synthesizing primary alcohols. orgsyn.orgopenstax.org
Addition to Carbonyl Compounds
Nitriles
Cross-Coupling Chemistry Involving Organomagnesium Bromides
Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org Organomagnesium halides, or Grignard reagents, such as n-hexylmagnesium bromide, are pivotal nucleophiles in this class of reactions. byjus.com These reactions typically involve the catalyzed coupling of an organometallic reagent (R-M) with an organic halide (R'-X) to form a new bond between the organic fragments (R-R'). wikipedia.org
The utility of n-hexylmagnesium bromide is significantly expanded through transition metal catalysis, which facilitates cross-coupling reactions with a wide array of organic electrophiles. eie.gr While palladium has been a dominant catalyst in cross-coupling chemistry, there is growing interest in more abundant and economical first-row transition metals like nickel, iron, cobalt, and copper. illinois.edunih.gov
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for the cross-coupling of Grignard reagents with various organic halides. organic-chemistry.org The Kumada-Corriu coupling, one of the earliest examples of nickel-catalyzed cross-coupling, effectively joins Grignard reagents with aryl and vinyl halides. organic-chemistry.org Research has shown that nickel complexes, in the absence of phosphine (B1218219) ligands but in the presence of additives like 1,3-butadiene, can efficiently catalyze the reaction between Grignard reagents and alkyl halides or tosylates. scispace.comnih.gov For instance, the reaction of n-decyl bromide with n-butylmagnesium chloride, catalyzed by NiCl₂, yields tetradecane (B157292) in high yield when isoprene (B109036) is used as an additive. scispace.com Nickel catalysis has also proven advantageous in coupling Grignard reagents with acyl chlorides. illinois.edu
Iron-Catalyzed Couplings: Iron catalysts have emerged as a cost-effective and environmentally benign alternative for cross-coupling reactions. acgpubs.org Iron-catalyzed reactions often proceed efficiently with alkyl Grignard reagents and a broad range of electrophiles, including aryl chlorides, tosylates, and triflates, which can be less reactive in palladium-catalyzed systems. illinois.educcspublishing.org.cn For example, n-hexylmagnesium bromide has been successfully coupled with aryl chlorides, triflates, and tosylates in the presence of an iron(III) salt catalyst and N-methyl-2-pyrrolidone (NMP) as a co-solvent, leading to high yields of the desired alkylated products. ccspublishing.org.cnresearchgate.net These reactions are often conducted under mild conditions, such as at or below room temperature. researchgate.net Furthermore, iron catalysts have been employed for the alkylation of aryl sulfamates and carbamates using alkyl Grignard reagents like n-hexylmagnesium chloride. dergipark.org.tr
Copper-Catalyzed Couplings: Copper catalysts are also utilized in cross-coupling reactions involving Grignard reagents. While less common than nickel and iron for simple cross-couplings, copper catalysis is particularly relevant in specific applications, such as the addition of Grignard reagents to activated systems. In the context of enantioselective additions, copper salts like CuBr·SMe₂ are used in conjunction with chiral ligands to control the stereochemical outcome of the reaction of n-hexylmagnesium bromide with imines. nih.gov
Palladium-Catalyzed Couplings: While Grignard reagents are sometimes considered too reactive for palladium-catalyzed reactions due to potential side reactions and functional group incompatibility, they are used in certain contexts. illinois.edu For instance, palladium-catalyzed Kumada cross-coupling has been used for the reaction of B-diiodo-carboranes with Grignard reagents. nih.gov
The table below summarizes the role of different transition metal catalysts in the cross-coupling reactions of n-hexylmagnesium bromide.
| Catalyst | Electrophile | Additive/Co-solvent | Key Features |
| Nickel | Alkyl halides, Aryl halides, Vinyl halides, Acyl chlorides | 1,3-Butadiene | Efficient for alkyl-alkyl coupling; avoids phosphine ligands. scispace.comnih.gov |
| Iron | Aryl chlorides, Aryl tosylates, Aryl triflates, Aryl sulfamates, Aryl carbamates | NMP | Cost-effective, environmentally friendly; effective with less reactive electrophiles. ccspublishing.org.cnresearchgate.netdergipark.org.tr |
| Copper | Imines | Chiral ligands | Primarily used in enantioselective additions. nih.gov |
| Palladium | B-diiodo-carboranes | --- | Less common for Grignard reagents due to high reactivity. illinois.edunih.gov |
Enantioselective cross-coupling reactions aim to create chiral molecules with a high degree of stereocontrol. The development of chiral ligands that can effectively coordinate with transition metal catalysts is crucial for achieving high enantioselectivity.
In the realm of organomagnesium chemistry, copper-catalyzed systems have shown promise for the enantioselective addition of Grignard reagents. For example, the addition of n-hexylmagnesium bromide to N-tosyl silyl (B83357) ketimines has been achieved with high enantioselectivity using a copper(I) bromide catalyst in combination with a chiral ferrocenyl-based ligand. nih.gov This reaction, conducted at low temperatures in methyl tert-butyl ether (MTBE), demonstrates the potential for creating chiral amines from prochiral starting materials. nih.gov
Nickel-catalyzed enantioselective cross-couplings have also been developed, particularly for the synthesis of axially chiral biaryl compounds. researchgate.net These methods often employ unique chiral N-heterocyclic carbene (NHC) ligands to control the stereochemical outcome. researchgate.net While specific examples using n-hexylmagnesium bromide in this context are not detailed, the general methodology allows for the coupling of various Grignard reagents with aryl electrophiles bearing a leaving group on a stereogenic axis.
The table below highlights a key finding in the enantioselective application of n-hexylmagnesium bromide.
| Reaction Type | Catalyst System | Substrate | Product Type | Enantioselectivity |
| Enantioselective Addition | CuBr·SMe₂ / Chiral Ferrocenyl Ligand | N-tosyl silyl ketimines | Chiral α-quaternary amines | High (e.g., up to 99% ee) nih.gov |
A notable application of n-hexylmagnesium bromide in cross-coupling is its reaction with alkyl halides and tosylates catalyzed by nickel complexes. In a study demonstrating the effectiveness of 1,3-dienes as additives, the reaction of n-decyl bromide with n-butylmagnesium chloride in the presence of a nickel catalyst and isoprene yielded tetradecane in 92% yield. scispace.com This highlights the ability to form C(sp³)–C(sp³) bonds efficiently under mild conditions. scispace.com
Another specific example involves the iron-catalyzed coupling of n-hexylmagnesium bromide with aryl electrophiles. The reaction with methyl 4-chlorobenzoate, catalyzed by Fe(acac)₃ in a THF/NMP solvent system, proceeds readily to give the corresponding 4-hexylbenzoate. researchgate.net This demonstrates the utility of iron catalysts in coupling Grignard reagents with functionalized aromatic systems.
The following table presents data from a study on the nickel-catalyzed cross-coupling of n-decyl bromide with n-butylmagnesium chloride, showcasing the effect of different additives.
| Entry | Additive | Yield of Tetradecane (%) |
| 1 | Isoprene | 92 scispace.com |
| 2 | None | 2 scispace.com |
| 3 | 1,3-Butadiene | >99 scispace.com |
| 4 | 2,3-Dimethyl-1,3-butadiene | 38 scispace.com |
Enantioselective Cross-Coupling Methodologies
Transmetalation Reactions
Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry. smolecule.com Grignard reagents like n-hexylmagnesium bromide are excellent starting materials for the synthesis of other organometallic compounds through this pathway. smolecule.comresearchgate.net
A significant application of the transmetalation of n-hexylmagnesium bromide is in the synthesis of unsymmetrical organotin(IV) compounds. tubitak.gov.trtubitak.gov.tr These reactions involve the treatment of an organotin(IV) chloride with n-hexylmagnesium bromide. The driving force for the reaction is the formation of a more stable magnesium halide salt.
For instance, unsymmetrical organotin(IV) compounds with the general formula R₃Sn(n-C₆H₁₃) and R₂Sn(n-C₆H₁₃)₂ have been synthesized by reacting the corresponding organotin(IV) chlorides (R₃SnCl or R₂SnCl₂) with n-hexylmagnesium bromide. tubitak.gov.trtubitak.gov.tr In these syntheses, the n-hexylmagnesium bromide is typically prepared in situ from 1-bromohexane (B126081) and magnesium in dry diethyl ether and then reacted with the organotin chloride in a solvent like dry toluene (B28343) under reflux. tubitak.gov.trtubitak.gov.tr The resulting unsymmetrical tetraorganotin(IV) compounds have been characterized by various spectroscopic methods, which confirm a tetrahedral geometry around the tin atom. tubitak.gov.trtubitak.gov.tr
The table below provides examples of unsymmetrical organotin(IV) compounds synthesized using n-hexylmagnesium bromide.
| Organotin(IV) Chloride Reactant | Product |
| (CH₃)₃SnCl | (CH₃)₃Sn(n-C₆H₁₃) tubitak.gov.trtubitak.gov.tr |
| (n-C₄H₉)₃SnCl | (n-C₄H₉)₃Sn(n-C₆H₁₃) tubitak.gov.trtubitak.gov.tr |
| (C₆H₅)₃SnCl | (C₆H₅)₃Sn(n-C₆H₁₃) tubitak.gov.trtubitak.gov.tr |
| (CH₃)₂SnCl₂ | (CH₃)₂Sn(n-C₆H₁₃)₂ tubitak.gov.trtubitak.gov.tr |
| (n-C₄H₉)₂SnCl₂ | (n-C₄H₉)₂Sn(n-C₆H₁₃)₂ tubitak.gov.trtubitak.gov.tr |
Reduction Reactions Mediated by Organomagnesium Bromides
While Grignard reagents are primarily known as nucleophiles, they can also act as reducing agents, particularly when the substrate is sterically hindered or when the Grignard reagent possesses β-hydrogens. alkalisci.comrsc.orglookchem.com The reduction occurs via a β-hydride transfer mechanism.
In the reaction of n-hexylmagnesium bromide with certain carbonyl compounds, especially sterically demanding ketones or imines, the addition pathway can compete with a reduction pathway. rsc.org For example, the reaction of n-hexylmagnesium bromide with a diarylimine can yield both the desired addition product and a 1,2-reduction product. rsc.org The ratio of addition to reduction can be influenced by factors such as the steric bulk of the substrate and the reaction conditions. For ortho-substituted imines, the reduction can become a significant side reaction. rsc.org To favor the addition product, modifications to the Grignard reagent, such as converting it to a dialkylmagnesium species, can be employed. rsc.org
The table below illustrates the competing addition and reduction pathways in the reaction of n-hexylmagnesium bromide with an imine.
| Substrate | Reagent | Reaction Pathway | Product(s) |
| Diaryl Imine | n-Hexylmagnesium Bromide | Nucleophilic Addition | Hexylated Amine rsc.org |
| Diaryl Imine | n-Hexylmagnesium Bromide | β-Hydride Reduction | Reduced Amine (secondary amine) rsc.org |
Catalytic Roles of Grignard Reagents
Grignard reagents, formally organomagnesium halides like n-hexylmagnesium bromide, are cornerstone nucleophilic alkylating agents in synthetic organic chemistry. wikipedia.orgebsco.com Traditionally, they are employed in stoichiometric amounts to form new carbon-carbon bonds. wikipedia.org However, recent advancements have highlighted their potential in catalytic applications, representing a significant paradigm shift towards more efficient and sustainable chemical transformations. bohrium.comresearchgate.net This evolution allows for molecular transformations using only a small fraction of the reagent, which contrasts with its classic stoichiometric use. researchgate.net The use of earth-abundant and less toxic metals like magnesium in catalysis is a key aspect of green chemistry. mdpi.comnih.gov
Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines
A notable catalytic application of Grignard reagents is in the hydroboration of polar unsaturated functional groups such as esters, nitriles, and imines. mdpi.comscispace.com This method provides an effective and environmentally friendly protocol for the reduction of these functionalities, which would otherwise require harsh reaction conditions or complex and expensive catalyst systems. mdpi.comnih.gov
The process typically involves using pinacolborane (HBpin) as the mild and efficient hydroborating agent, with a commercially available Grignard reagent acting as the catalyst at room temperature (25 °C). mdpi.comnih.gov This catalytic system obviates the need for elevated temperatures or specially designed complex ligands. mdpi.com Research has demonstrated that simple alkylmagnesium halides can effectively catalyze the reduction of a wide array of substrates. mdpi.comnih.gov
The hydroboration of various esters and subsequent hydrolysis leads to the formation of their corresponding alcohols in high yields over short reaction times, typically around 30 minutes. mdpi.comnih.gov Similarly, this catalytic system efficiently reduces nitriles and imines to produce various primary and secondary amines in excellent yields. mdpi.comnih.gov The reaction demonstrates broad substrate scope and functional group tolerance. researchgate.net
Below are representative results from studies on Grignard reagent-catalyzed hydroboration.
Table 1: Grignard Reagent-Catalyzed Hydroboration of Various Esters
| Substrate (Ester) | Product (Alcohol) | Yield (%) | Reference |
|---|---|---|---|
| Methyl benzoate | Benzyl alcohol | 99 | mdpi.com |
| Ethyl 4-methoxybenzoate | (4-Methoxyphenyl)methanol | 99 | mdpi.com |
| Methyl 4-(trifluoromethyl)benzoate | (4-(Trifluoromethyl)phenyl)methanol | 98 | mdpi.com |
| Methyl 2-chlorobenzoate | (2-Chlorophenyl)methanol | 99 | mdpi.com |
| Ethyl hexanoate | Hexan-1-ol | 99 | mdpi.com |
Table 2: Grignard Reagent-Catalyzed Hydroboration of Various Nitriles and Imines
| Substrate (Nitrile/Imine) | Product (Amine) | Yield (%) | Reference |
|---|---|---|---|
| Benzonitrile | Benzylamine | 99 | mdpi.com |
| 4-Methoxybenzonitrile | (4-Methoxyphenyl)methanamine | 99 | mdpi.com |
| 4-Chlorobenzonitrile | (4-Chlorophenyl)methanamine | 98 | mdpi.com |
| N-Benzylideneaniline (Imine) | N-Benzylaniline | 99 | mdpi.com |
| N-(4-Methoxybenzylidene)aniline (Imine) | N-(4-Methoxybenzyl)aniline | 99 | mdpi.com |
Catalysis in Organomagnesium Bromide Chemistry
Development of Catalyst Systems for Enhanced Reactivity and Selectivity
The development of new catalyst systems is a key area of research to improve the efficiency and selectivity of Grignard reactions. numberanalytics.com While traditional Grignard reactions are powerful, they can be limited by side reactions. Modern catalysis aims to overcome these limitations.
Iron-Based Catalysts: Iron catalysts are a prime example of systems developed to enhance Grignard reactions. They are advantageous due to iron's low cost and environmental friendliness. organic-chemistry.org Iron salts like tris(acetylacetonato)iron(III) (Fe(acac)₃) have proven to be excellent precatalysts for cross-coupling reactions. acs.orgresearchgate.net These reactions can effectively couple Grignard reagents with various organic molecules, including those with functional groups that might otherwise be reactive. acs.org For instance, iron-catalyzed cross-coupling of alkyl Grignard reagents with aryl chlorobenzenesulfonates proceeds with high to excellent yields under mild conditions. nih.gov This method is compatible with organometallics that have β-hydrogens, which are often challenging substrates. nih.gov The use of environmentally benign urea (B33335) ligands further enhances the sustainability of this process. nih.gov
Research has shown that low-valent iron complexes can catalyze the cross-coupling of alkyl halides with aryl Grignard reagents rapidly, even at low temperatures like -20°C. organic-chemistry.org This high efficiency and selectivity tolerate a wide array of functional groups. organic-chemistry.org
Lanthanide-Based Catalysts: Soluble lanthanide salts, such as LaCl₃·2LiCl and CeCl₃·2LiCl, have emerged as superior promoters for the addition of Grignard reagents to carbonyl compounds like ketones. organic-chemistry.orgsigmaaldrich.com These catalysts are particularly effective in minimizing side reactions such as enolization, which can be a significant issue with highly basic Grignard reagents. sigmaaldrich.com The use of these lanthanide salts leads to higher yields of the desired alcohol products, especially with sterically hindered or easily enolizable ketones. organic-chemistry.orgsigmaaldrich.com
Recent studies have demonstrated that LaCl₃·2LiCl can catalyze the propargylation of Grignard reagents with high regioselectivity and stereospecificity without the need for additional ligands. organic-chemistry.orgacs.org This highlights the potential of lanthanide catalysts to control reaction outcomes in a predictable manner. organic-chemistry.orgacs.org
Table 1: Comparison of Catalyst Systems for Grignard Reactions
| Catalyst System | Typical Precursor | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Iron-Based | Fe(acac)₃, FeCl₃ | Low cost, environmentally benign, high reactivity, broad functional group tolerance. | Cross-coupling of alkyl Grignards with aryl chlorides. | researchgate.netnih.gov |
| Lanthanide-Based | LaCl₃·2LiCl, CeCl₃ | Minimizes side reactions (e.g., enolization), improves yields for hindered substrates, high stereospecificity. | Addition of Grignards to enolizable ketones; stereospecific propargylation. | organic-chemistry.orgacs.org |
| Copper-Based | CuBr·SMe₂, CuCl₂ | Enables conjugate addition to α,β-unsaturated systems, high enantioselectivity with chiral ligands. | Asymmetric conjugate addition to cyclic enones. | tandfonline.comnih.gov |
Homogeneous and Heterogeneous Catalysis with Grignard Reagents
Catalysis involving Grignard reagents can be broadly classified into two types: homogeneous and heterogeneous catalysis. mt.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in the reaction solvent. mt.comzenodo.org This often leads to high reactivity and selectivity because the catalytic species are readily accessible. Transition metal complexes, such as those of iron, copper, and nickel, are common homogeneous catalysts for Grignard reactions. acs.org For example, soluble iron complexes effectively catalyze cross-coupling reactions, and copper-arenethiolate complexes can act as efficient homogeneous catalysts for Michael addition reactions. organic-chemistry.orgtandfonline.com A key advantage is that the catalyst's properties can be finely tuned by modifying its ligand structure. However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst. diva-portal.org
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. mt.com Typically, a solid catalyst is used in a liquid reaction mixture. This approach offers significant advantages in terms of catalyst recovery and reuse, which is both economically and environmentally beneficial. diva-portal.org An example is the use of a reusable cellulose-supported nanocopper catalyst for the allylic substitution of carbonates with Grignard reagents. diva-portal.orgrsc.org This system demonstrates high yields, excellent regioselectivity, and can be used for multiple reaction cycles. diva-portal.org While heterogeneous catalysts simplify product purification, they can sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts due to mass transfer limitations between phases. diva-portal.org
Ligand Design and Chiral Catalysis for Asymmetric Synthesis
A major advancement in Grignard chemistry is the use of chiral ligands to induce asymmetry, allowing for the synthesis of specific enantiomers of a chiral product. This is crucial in fields like pharmaceuticals, where often only one enantiomer is biologically active.
The design of chiral ligands is a central aspect of asymmetric catalysis. researchgate.net These ligands coordinate to a metal catalyst, creating a chiral environment that directs the approach of the Grignard reagent to the substrate. The result is the preferential formation of one enantiomer over the other, measured as enantiomeric excess (ee).
Development of Chiral Ligands: A variety of chiral ligands have been developed for use in catalytic Grignard reactions. researchgate.net Early successes included the use of ligands like chiral phosphoramidites and diphosphines (e.g., Taniaphos, Josiphos) in copper-catalyzed conjugate additions, achieving high enantioselectivities (up to 98% ee). tandfonline.com
More recent research has focused on developing new classes of ligands. For example, N,N,O-tridentate ligands derived from trans-1,2-diaminocyclohexane (1,2-DACH) have been designed for the asymmetric addition of Grignard reagents to ketones, producing chiral tertiary alcohols with high enantiopurity. rsc.orgnih.gov By rationally modifying the ligand structure, such as introducing a 2,5-dimethylpyrrole group, researchers have improved enantioselectivities and broadened the scope of compatible substrates. acs.org Another new class of biaryl chiral ligands, also derived from 1,2-DACH, has enabled the highly enantioselective addition of both aliphatic and aromatic Grignard reagents to ketones, yielding tertiary alcohols with up to 95% ee. rsc.orgnih.gov
Applications in Asymmetric Synthesis: A single catalytic system, often based on a copper salt and a chiral diphosphine ligand like (R,R)-Ph-BPE, can be used for the asymmetric addition of various Grignard reagents to a wide range of N-heterocyclic acceptors, achieving excellent yields and enantioselectivities. nih.gov This methodology provides access to a variety of chiral nitrogen-containing compounds, which are important scaffolds in medicinal chemistry. nih.gov These catalytic systems have been successfully applied to the synthesis of valuable natural products and active pharmaceutical ingredients (APIs), demonstrating their practical utility. rsc.orgrsc.org
Table 2: Examples of Chiral Ligands in Asymmetric Grignard Reactions
| Ligand Type | Example Ligand | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Diphosphine | (R,R)-Ph-BPE | Cu-catalyzed addition to N-heterocycles | >99% | nih.gov |
| Diamine/Phenol | N-pyrrole decorated 1,2-DACH derivative | Addition of Grignard to ketones | 93% | acs.org |
| Biaryl Diamine | 1,2-DACH biaryl derivative (L12) | Addition of Grignard to ketones | up to 95% | rsc.orgnih.gov |
| Bisisoquinoline | C₁-1,1′-bisisoquinoline | Cu-catalyzed conjugate addition to enones | up to 35% | tandfonline.comresearchgate.net |
Green Chemistry Principles in Catalytic Grignard Reactions and Solvent Selection
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to Grignard reactions. acs.orgvapourtec.com
Sustainable Solvents: A primary focus has been on replacing traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which have safety and environmental drawbacks. umb.edu Research has systematically evaluated alternative solvents based on reaction efficiency, safety, and "greenness". rsc.org
2-Methyltetrahydrofuran (2-MeTHF): This solvent, which can be derived from renewable resources like corncobs, has been shown to be a superior alternative to THF for many Grignard reactions. umb.edursc.org It offers several advantages, including a higher boiling point, limited miscibility with water (which simplifies workup), and a lower tendency to form peroxides. sigmaaldrich.comchempoint.com In certain cases, using 2-MeTHF can increase reaction yields and suppress the formation of byproducts. rsc.orgchempoint.com
Cyclopentyl methyl ether (CPME): CPME is another green solvent alternative that is noted for its high boiling point, stability, and resistance to peroxide formation. rsc.orgcarloerbareagents.com Its limited solubility in water also facilitates easier product separation. carloerbareagents.com
Mechanochemistry: Mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent, represents a significant green advancement for Grignard chemistry. d-nb.info This technique can reduce solvent use, shorten reaction times, and sometimes provides alternative reaction pathways not seen in solution. d-nb.infonih.gov The mechanochemical preparation of Grignard reagents followed by their reaction with electrophiles, such as gaseous carbon dioxide, has been successfully demonstrated. d-nb.infonih.gov This approach is appealing for its operational simplicity and significantly reduced environmental footprint. thieme-connect.comacs.org
By focusing on catalysis, sustainable solvents, and innovative techniques like mechanochemistry, the field of Grignard chemistry continues to evolve, becoming more efficient, selective, and environmentally responsible. mygreenlab.orgmdpi.com
Advanced Spectroscopic and Computational Approaches to Organomagnesium Bromides
Spectroscopic Characterization of Organomagnesium Species in Solution (e.g., NMR, IR)
The characterization of organomagnesium species like hexylmagnesium bromide in solution is complicated by the Schlenk equilibrium, which describes the balance between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. tcichemicals.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for probing these complex solution structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for investigating the constitution of Grignard reagents in solution. scispace.com Studies on various Grignard reagents, including primary alkyl types similar to hexylmagnesium bromide, utilize ¹H, ¹³C, and even ²⁵Mg NMR to understand their structure and dynamics. harvard.edutubitak.gov.trdiva-portal.org
¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the alkyl group. For instance, in a study involving the formation of 4-fluorophenylmagnesium bromide, ¹H and ¹³C NMR were used alongside computational modeling to confirm the structure of the reaction products. walisongo.ac.id The chemical shifts of the α-methylene protons (the CH₂ group directly bonded to magnesium) in primary Grignard reagents are particularly sensitive to the solvent and the position of the Schlenk equilibrium. harvard.edu Temperature-dependent NMR studies have revealed rapid inversion of configuration at the CH₂-Mg center for primary Grignard reagents. harvard.edu
¹⁹F NMR: For fluorinated Grignard reagents, ¹⁹F NMR is a highly effective tool for monitoring reaction progress and characterizing the species in solution. walisongo.ac.idacs.org
²⁵Mg NMR: Although challenged by low sensitivity, ²⁵Mg NMR offers direct insight into the magnesium coordination environment, helping to distinguish between the different species present in the Schlenk equilibrium. diva-portal.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the reactions of Grignard reagents with carbonyl compounds. The technique can detect changes in the carbonyl (C=O) stretching frequency upon coordination with the magnesium center. diva-portal.orgvaia.com Real-time monitoring of Grignard reactions using inline IR spectroscopy has become a valuable tool in flow chemistry, allowing for the observation of reactive intermediates and reaction kinetics. researchgate.netacs.org For example, the reaction of a ketone with a Grignard reagent shows the disappearance of the ketone's C=O absorption peak (e.g., around 1695 cm⁻¹) and the appearance of a new band corresponding to the magnesium alkoxide complex at a lower frequency (e.g., 1658 cm⁻¹). acs.org
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| ¹H NMR | Chemical shifts of α-methylene protons | Provides information on the electronic environment of the C-Mg bond and solution dynamics. | harvard.edu |
| ¹³C NMR | Chemical shifts of the alkyl chain carbons | Characterizes the carbon skeleton of the Grignard reagent and its products. | tubitak.gov.trwalisongo.ac.id |
| ²⁵Mg NMR | Distinct chemical shifts for RMgX, R₂Mg, and MgX₂ | Directly probes the magnesium environment and the Schlenk equilibrium. | diva-portal.org |
| IR Spectroscopy | Shift in C=O stretching frequency upon reaction with ketones/esters | Monitors the consumption of carbonyl starting material and formation of the magnesium alkoxide intermediate. | diva-portal.orgacs.org |
| IR Spectroscopy | Mg-Br stretching vibrations | Can be used to detect the presence of the Mg-Br bond, typically observed around 500 cm⁻¹. |
Quantum-Chemical Calculations and Ab Initio Molecular Dynamics Simulations
To complement experimental data, quantum-chemical calculations and ab initio molecular dynamics (AIMD) simulations have emerged as crucial tools for understanding the intricate details of Grignard reactions. acs.orgresearchgate.netacs.org These computational approaches provide insights into reaction mechanisms that are often difficult to access experimentally.
More than a century after its discovery, the mechanism of the Grignard reaction remains a subject of investigation due to the simultaneous presence of multiple organomagnesium species and competing reaction pathways. acs.orgresearchgate.netacs.org AIMD allows for the explicit treatment of the solvent and its dynamic role in the reaction, which is essential for species whose behavior is strongly influenced by the solvent and experimental conditions. nih.gov
Free Energy Profiles and Activation Energies of Grignard Reactions
Quantum-chemical calculations are used to map the potential energy surfaces of Grignard reactions, identifying transition states and calculating activation free energies (ΔG‡). acs.orgresearchgate.net These calculations have shown that all organomagnesium species coexisting in solution via the Schlenk equilibrium are competent reagents. researchgate.netacs.org
For the reaction of methylmagnesium chloride (CH₃MgCl) with carbonyls, the calculated activation energies for various species are relatively close, suggesting that the reaction proceeds through an ensemble of parallel pathways rather than a single dominant one. researchgate.netacs.org The most reactive species are often found to be dinuclear magnesium complexes and the mononuclear dialkylmagnesium (R₂Mg). researchgate.netacs.org Calculations also shed light on the competition between the polar (nucleophilic addition) and radical (single-electron transfer, SET) mechanisms. The homolytic cleavage of the Mg-C bond generally has a high energy barrier, but this can be significantly lowered if the substrate, such as fluorenone, has a low-lying π* orbital that can stabilize the resulting radical. acs.orgresearchgate.net
Modeling Solvent Effects and Solvation Structures
The solvent is not a mere spectator in Grignard reactions; it is an active participant that solvates the magnesium center, influences the Schlenk equilibrium, and participates in the reaction mechanism itself. acs.orgacs.orgnih.gov Computational models treat solvent effects in two main ways: implicitly, using a continuum dielectric model, or explicitly, by including individual solvent molecules in the calculation. researchgate.netresearchgate.net
Explicit solvent models, particularly within an AIMD framework, are more accurate for Grignard reagents as they can capture specific solute-solvent interactions, such as the coordination of ether molecules (e.g., tetrahydrofuran (B95107), THF, or diethyl ether) to the magnesium atom. acs.orgnih.govresearchgate.net Calculations have shown that the degree of solvation affects the stability and reactivity of the Grignard species. acs.org For example, the coordination of additional THF molecules can occur just before the transition state is reached, influencing the reaction's energy profile. acs.org These models confirm that the solvent's dynamics are essential for an accurate representation of the reaction. acs.org
Spin-Coupled Calculations for Transition State Analysis
Modern valence bond theories, such as the spin-coupled (SC) method, provide unique insights into the electronic rearrangements that occur during a chemical reaction. researchgate.net Multi-configuration spin-coupled (MC-SC) calculations have been used to analyze the transition states of Grignard additions to ketones. researchgate.net
The results of these calculations, visualized as a set of singly occupied, overlapping orbitals, clearly indicate that the transition states possess a pronounced carbanion character. researchgate.net This analysis helps to understand the differences in reactivity between various organometallic reagents. For Grignard reagents, the transition state is often found to be "product-like," which is associated with their high reactivity. researchgate.net This contrasts with less reactive reagents like allylzinc bromide, which exhibit a more "reactant-like" transition state. researchgate.net SC calculations provide a detailed picture of the electronic inner workings of the alkylation process, revealing how bonds are broken and formed at the quantum level. researchgate.net
Application of Data-Driven Methods and Machine Learning in Reaction Prediction and Mechanism Elucidation
In recent years, machine learning (ML) and data-driven approaches have revolutionized the prediction of chemical reaction outcomes. acs.orgmdpi.com These models are trained on vast databases of known reactions, often extracted from patents and the scientific literature, to learn the complex patterns that govern chemical reactivity. acs.orgnih.gov
For predicting the outcome of a reaction, including those involving Grignard reagents like hexylmagnesium bromide, a common ML approach involves a two-step process:
Candidate Generation: A set of chemically plausible products is generated from the given reactants using generalized reaction templates. acs.org
Candidate Ranking: A trained neural network then ranks these candidates to predict which one will be the major product. acs.orgnih.gov
These models have shown considerable success. In one study, the correct major product was ranked first in over 70% of cases for a diverse set of reactions. nih.gov However, their performance can be challenged when extrapolating to novel or out-of-distribution chemistry. arxiv.org For example, models may struggle with reactions like the double addition of a Grignard reagent to an ester if they have been primarily trained on single-addition examples. arxiv.org Despite these challenges, ML frameworks are becoming increasingly powerful tools for hypothesis generation and for constraining the search space in computer-aided synthesis design. nih.govrsc.org
| Method | Application | Key Insights | Reference |
|---|---|---|---|
| Ab Initio MD | Simulating reaction dynamics | Reveals the dynamic role of solvent and the existence of multiple, parallel reaction pathways. | acs.orgacs.orgnih.gov |
| Free Energy Calculations | Determining reaction pathways | Quantifies activation energies for competing nucleophilic and radical mechanisms. | acs.orgresearchgate.net |
| Spin-Coupled (SC) Calculations | Transition state analysis | Characterizes the electronic structure of the transition state, confirming its carbanionic and product-like nature. | researchgate.net |
| Machine Learning | Predicting reaction outcomes | Ranks plausible products to predict the major outcome with high accuracy for known reaction types. | acs.orgnih.gov |
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become the workhorse of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations have been widely applied to study Grignard reagents, providing deep mechanistic insights. researchgate.net
Researchers use DFT to:
Predict Chemoselectivity: In the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium, DFT calculations of C-X bond dissociation energies correctly predict that the C-Br bond will react preferentially to form the Grignard reagent, leaving the C-F bond intact. walisongo.ac.id
Analyze Reaction Channels: Systematic DFT studies on the reaction of magnesium clusters with various organic halides have been performed to calculate the geometric and electronic characteristics of different reaction pathways, classifying them as radical or non-radical. researchgate.net
Explain Stereospecificity and Regioselectivity: DFT calculations can explain experimentally observed stereochemical outcomes by locating the most favorable reaction mechanism and transition states. acs.org
Investigate Catalysis: The mechanism of copper-catalyzed cross-coupling reactions involving Grignard reagents has been explored using DFT, elucidating the nature of the active organometallic species. researchgate.netacs.org
These computational studies, often performed in conjunction with experimental work, provide a molecular-level understanding of the factors controlling the reactivity and selectivity of organomagnesium bromides in a wide range of chemical transformations. walisongo.ac.idacs.org
Emerging Research Areas and Future Perspectives in Organomagnesium Bromide Research
Development of Highly Functionalized Organomagnesium Reagents
The synthesis of Grignard reagents has traditionally been limited by the incompatibility of many functional groups. However, recent advancements have significantly expanded the scope of accessible, highly functionalized organomagnesium reagents. A major breakthrough has been the use of halogen-magnesium exchange reactions, which allow for the preparation of a wide array of functionalized aromatic and heterocyclic organomagnesium compounds. nih.gov The presence of functional groups such as esters, nitriles, iodides, imines, and even nitro groups can now be tolerated. nih.gov
A key development in this area is the addition of lithium chloride (LiCl) during the synthesis of Grignard reagents. The presence of LiCl has been shown to enhance the reactivity and improve the functional group compatibility of organomagnesium compounds. sioc-journal.cn This has enabled the preparation of polyfunctional Grignard reagents through direct oxidative addition of magnesium to organic halides, halogen-magnesium exchange, or direct magnesiation of C-H bonds. sioc-journal.cn For instance, highly functionalized aryl Grignard reagents bearing an ortho-nitro substituent have been successfully synthesized from 2-iodonitroaryl compounds via an I-Mg exchange reaction. researchgate.net
Furthermore, the use of highly active magnesium, often referred to as Rieke magnesium, allows for the preparation of functionalized Grignard reagents from aryl bromides at low temperatures, such as -78 °C. cmu.edu This method has proven effective for substrates containing nitrile, ester, or chloride groups. cmu.edu These advancements are crucial for the synthesis of complex molecules, providing a more direct route to polyfunctionalized organic structures. cmu.edu
Chemistry of Magnesium Carbenoids and their Reactivity with Grignard Reagents
Magnesium carbenoids have emerged as highly reactive and versatile intermediates in modern organic synthesis. scielo.brscielo.br These species, which can be described as organometallic compounds with both a leaving group and a metal bonded to the same carbon, exhibit ambiphilic character, acting as both nucleophiles and electrophiles. scielo.brscielo.br A common method for their generation involves the sulfoxide-magnesium exchange reaction, where α-haloalkyl aryl sulfoxides react with a Grignard reagent, such as isopropylmagnesium chloride, at low temperatures. nih.govclockss.org This approach provides a milder alternative to the generation of highly reactive carbenes from diazocompounds. scielo.brscielo.br
The reactivity of magnesium carbenoids is of significant interest, and they have been shown to react with a variety of nucleophiles, including Grignard reagents. scielo.br The electrophilic nature of the carbenoid allows for nucleophilic attack, leading to the formation of new carbon-carbon bonds. For example, the reaction of magnesium alkylidene carbenoids with N-lithio arylamines results in the formation of ortho-alkenylated arylamines. pharm.or.jp
Recent research has focused on elucidating the unique reactivity of different types of magnesium carbenoids, such as cyclopropylmagnesium carbenoids and magnesium alkylidene carbenoids. nih.govclockss.org These intermediates have been found to undergo unprecedented reactions, expanding their synthetic utility. clockss.orgpharm.or.jp For instance, magnesium alkylidene carbenoids can undergo a Fritsch–Buttenberg–Wiechell (FBW) rearrangement to form alkynes. nih.gov The study of the reaction mechanisms, often aided by computational methods like DFT calculations, is crucial for understanding and controlling the diverse reactivity of these species. researchgate.net
Exploration of Unusual Oxidation States of Magnesium in Organometallic Chemistry
For a long time, magnesium in its compounds was almost exclusively known to exist in the +2 oxidation state. However, groundbreaking research has recently challenged this paradigm with the discovery of magnesium in unusual, lower oxidation states. In 2021, a significant breakthrough was the isolation and characterization of the first complexes of magnesium in the elemental zero-oxidation state (Mg(0)). fau.eu This discovery was accidental, occurring during an attempt to create magnesium radicals using metallic sodium. Instead, two sodium atoms transferred electrons to the magnesium, forming a stable Mg(0) complex. fau.eu
These Mg(0) complexes are soluble in organic solvents and act as extremely potent reducing agents, donating electrons in chemical reactions. fau.eu This is a complete reversal of the typical reactivity of the electron-poor Mg2+ cation. fau.eu The exploration of this new class of magnesium complexes is a landmark in the chemistry of the element and opens up new avenues for its application in synthesis and catalysis.
In addition to Mg(0), compounds featuring magnesium in the +1 oxidation state (Mg(I)) have also been synthesized and studied. researchgate.net These low-valent magnesium species exhibit unique bonding and reactivity, further expanding the known chemistry of this main-group element. researchgate.net The development of reliable synthetic routes to these reduced alkaline earth compounds is a significant challenge but holds immense potential for advancing our understanding of bonding and electronic structure, and for the emergence of new catalytic systems. researchgate.net
Advances in Continuous Flow and Batch Synthesis for Scalable Applications
The synthesis of Grignard reagents, while fundamental, is often plagued by issues such as induction periods, exothermicity, and the formation of byproducts like the Wurtz coupling product. researchgate.netfraunhofer.de To address these challenges, significant advancements have been made in developing continuous flow and improved batch synthesis methods for scalable and safer production.
Continuous flow chemistry offers several advantages for Grignard reagent formation, including improved heat transfer, better control over reaction parameters, and enhanced safety. researchgate.netfraunhofer.deacs.org Researchers have developed scalable continuous processes using packed-bed reactors with magnesium turnings. acs.org These systems can achieve full conversion of the organic halide with a single pass through the reactor, leading to high yields of the Grignard reagent. acs.org The use of in-situ mechanical activation of the magnesium and integrated inline analytics, such as ATR-IR measurements, allows for precise process control and optimization. researchgate.netacs.org Continuous flow setups can also be automated for on-demand titration of the generated organometallic reagents. acs.org
These continuous processes not only improve the selectivity and reduce side reactions but also enable the synthesis of highly unstable intermediates that can be generated and used in a subsequent reaction step within milliseconds. researchgate.netnih.gov The scalability of these flow systems has been demonstrated from laboratory to pilot scale, making them attractive for industrial applications. researchgate.netfraunhofer.de These advancements are not limited to Grignard reagents and can be applied to other solid-liquid processes for the formation of other organometallic reagents. fraunhofer.de
New Synthetic Methodologies and Broadening Reaction Scope for Alkyl Grignard Reagents
The utility of alkyl Grignard reagents like hexylmagnesium bromide continues to expand with the development of new synthetic methodologies and the discovery of novel reactions. Researchers are continuously exploring new applications for these versatile reagents in carbon-carbon and carbon-heteroatom bond formation.
One area of active research is the use of transition metal catalysts to mediate reactions of Grignard reagents. For example, nickel-catalyzed cross-coupling reactions between enol ethers and Grignard reagents, such as the reaction of dihydropyran with hexylmagnesium bromide, provide a stereoselective route to unsaturated alcohols. researchgate.net Iron-catalyzed cross-coupling reactions of non-activated secondary alkyl halides with alkynyl Grignard reagents have also been developed. dergipark.org.tr
The addition of Grignard reagents to a variety of electrophiles is another area of ongoing investigation. Recent studies have explored the catalytic enantioselective addition of n-hexylmagnesium bromide to N-tosyl silyl (B83357) ketimines, providing a route to chiral amines. nih.gov The reactions of hexylmagnesium bromide with N-acyl and N-alkoxycarbonyl lactams have been studied to understand the factors affecting regioselectivity, leading to methods for the synthesis of cyclic imines. lookchem.com Furthermore, the reaction of hexylmagnesium bromide with chalcones has been used to synthesize novel tertiary alcohols with potential anti-inflammatory and antimicrobial activity. mdpi.com These examples highlight the continuous efforts to broaden the synthetic scope of alkyl Grignard reagents, enabling the construction of increasingly complex and functionalized molecules.
Q & A
Q. How can researchers safely handle hexane in reactions involving magnesium bromide?
Hexane poses significant flammability and toxicity risks (flash point: -18°C, H225, H304) . For safe handling:
- Use explosion-proof equipment (P241) and ground all containers (P240) to prevent static discharge.
- Conduct reactions in fume hoods (P271) and wear PPE (P280).
- Store hexane in sealed containers (P233) away from ignition sources (P210) .
Q. What is the standard method to prepare a 0.219 M aqueous magnesium bromide solution from solid MgBr₂?
- Calculate moles of MgBr₂: .
- Use to determine solution volume in liters, then convert to mL .
- Validate purity via spectroscopic characterization (e.g., NMR, elemental analysis) .
Q. How should magnesium bromide synthesis be optimized for high yield and purity?
- React Mg metal with HBr in anhydrous ether under inert atmosphere to avoid hydrolysis.
- Monitor reaction progress via pH and conductivity.
- Recrystallize the product from dry ethanol to remove impurities .
Advanced Research Questions
Q. What advanced techniques quantify bromide ions in hexane-magnesium bromide mixtures?
- Use ion chromatography (IC) with suppressed conductivity detection for trace analysis.
- For organobromine species, employ GC-MS after derivatization with hexylmagnesium bromide to form volatile adducts .
- Cross-validate with ICP-MS for total bromine content .
Q. How do thermodynamic properties of MgBr₂ influence its reactivity in hexane-based systems?
- MgBr₂’s high suggests stability in non-polar solvents like hexane.
- Calculate solvation energy using COSMO-RS models to predict solubility and reaction pathways.
- Investigate phase transitions via DSC to optimize reaction temperatures .
Q. What experimental designs improve reproducibility in Grignard reagent synthesis using MgBr₂ and hexane?
- Standardize substrate ratios (Mg:alkyl halide = 1:1.1) and reaction times (monitored by TLC).
- Control moisture levels (<10 ppm) using molecular sieves and Schlenk techniques.
- Document all parameters (stirring rate, temperature gradients) to minimize batch variability .
Q. How can conflicting data on MgBr₂’s catalytic efficiency in cross-coupling reactions be resolved?
- Perform meta-analysis of literature data, focusing on reaction conditions (solvent polarity, temperature).
- Conduct controlled studies with standardized substrates (e.g., aryl chlorides vs. bromides).
- Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps and side reactions .
Methodological Best Practices
- Data Validation : Cross-check spectroscopic data (e.g., H NMR, FT-IR) with reference libraries .
- Ethical Reporting : Disclose all modifications to published methods and cite primary sources .
- Safety Compliance : Include risk assessments for hexane exposure (P260, P264) and reproductive toxicity (H361) in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
